3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a pyrrolidine group and a trifluoromethyl substituent, which significantly influences its chemical properties and potential applications. The compound is primarily utilized in pharmaceutical research due to its unique structural features that may confer biological activity.
The compound can be sourced from various chemical suppliers, including VWR and BLDpharm, where it is often available in hydrochloride salt form. Its molecular formula is , with a CAS number of 1361111-76-3 for the hydrochloride variant and 1316223-60-5 for the base form . As a member of the pyrazole family, it is classified under heterocyclic compounds, which are known for their diverse biological activities.
The synthesis of 3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole can be achieved through several methodologies, typically involving the reaction of appropriate precursors under controlled conditions. One common approach involves the condensation of pyrrolidine with suitable pyrazole derivatives that have trifluoromethyl groups.
Key steps in the synthesis may include:
The molecular structure of 3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole can be described as follows:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformation and spatial arrangement.
3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole may participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are essential for developing derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.
The mechanism of action for 3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole in biological systems is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. The trifluoromethyl group may enhance lipophilicity, facilitating membrane permeability and interaction with target sites. Studies on similar compounds suggest that they may act as inhibitors or modulators in various biochemical pathways, potentially affecting cellular signaling or metabolic processes.
The physical properties of 3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole include:
Chemical properties include:
Relevant data on melting point, boiling point, and specific heat capacity may vary based on the synthesis method and purity level.
3-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-pyrazole has several potential applications in scientific research:
Ongoing research aims to explore its full therapeutic potential, focusing on optimizing its efficacy and safety profiles through structural modifications.
Pyrazole (1H-pyrazole), a five-membered 1,2-diazole, has evolved from early anti-inflammatory agents (e.g., celecoxib) to a cornerstone of modern drug discovery. Its nitrogen-rich architecture enables:
Table 1: Clinically Approved Pyrazole-Based Drugs (2016-2023) [2]
Drug Name | Therapeutic Area | Target/MOA | Approval Year |
---|---|---|---|
Pirtobrutinib | Oncology (Lymphoma) | Bruton's tyrosine kinase inhibitor | 2023 |
Zavegepant | Migraine | CGRP receptor antagonist | 2023 |
Lenacapavir | HIV/AIDS | HIV-1 capsid inhibitor | 2022 |
Futibatinib | Oncology (Cholangiocarcinoma) | FGFR inhibitor | 2022 |
Berotralstat | Hereditary angioedema | Plasma kallikrein inhibitor | 2020 |
The timeline reveals a pronounced acceleration in pyrazole drug approvals post-2016, driven by innovations in kinase targeting (e.g., Bruton's tyrosine kinase inhibitors like zanubrutinib) and antiviral agents (e.g., the capsid inhibitor lenacapavir). This expansion underscores the pyrazole nucleus's adaptability to diverse therapeutic targets and resistance mechanisms [2]. Crucially, the 3,5-disubstitution pattern—mirrored in 3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole—is prevalent in clinical candidates due to its optimal spatial arrangement for target binding [5] [6].
The strategic incorporation of trifluoromethyl (-CF₃) and pyrrolidine groups creates synergistic effects that enhance drug-like properties:
Table 2: Pharmacological Impact of Key Substituents [4] [7] [8]
Motif | Key Physicochemical Effects | Biological Consequences |
---|---|---|
Trifluoromethyl (-CF₃) | - Enhanced lipophilicity (logP +0.5-1.0) - Metabolic stabilization (C-F bond inertia) - Increased membrane permeability | - Improved bioavailability - Prolonged half-life - Enhanced target affinity via hydrophobic interactions |
Pyrrolidine | - Conformational restraint (saturated 5-membered ring) - Basic nitrogen (pKa ~10-11) - Hydrogen bond donation | - Target specificity - Salt formation for solubility - Molecular rigidity for selective binding |
Trifluoromethyl effects: The -CF₃ group in the 5-position of pyrazole dramatically increases metabolic stability by resisting oxidative degradation. Its strong electron-withdrawing nature (Hammett σₘ = 0.43) polarizes adjacent bonds, facilitating hydrogen-bond interactions with targets. In SERD anticancer agents (e.g., RAD-1901), -CF₃ improves ERα binding affinity by 3-5 fold compared to methyl analogues [7] [8].
Pyrrolidine advantages: The fused pyrrolidine at C3 provides:
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 39731-48-1